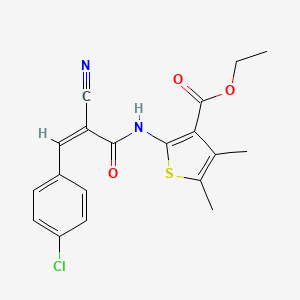
(Z)-2-(3-(4-chlorophényl)-2-cyanoacrylamido)-4,5-diméthylthiophène-3-carboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-ethyl 2-(3-(4-chlorophenyl)-2-cyanoacrylamido)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H17ClN2O3S and its molecular weight is 388.87. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 2-(3-(4-chlorophenyl)-2-cyanoacrylamido)-4,5-dimethylthiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 2-(3-(4-chlorophenyl)-2-cyanoacrylamido)-4,5-dimethylthiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Optique non linéaire
Le composé a des applications potentielles en optique non linéaire, confirmées par des études de génération d'harmoniques seconde et troisième. La polarisabilité statique et dynamique est trouvée plusieurs fois plus élevée que celle de l'urée . Le composé présente une absorption saturable sous excitation laser IR CW et une absorption inversement saturable sous excitation laser nano-impulsionnée .
Commutation optique
Le composé pourrait être utilisé dans des applications de commutation optique. Les molécules organiques gagnent en importance dans le domaine de la génération d'harmoniques seconde en raison de leurs nombreux électrons π délocalisés attachés à des groupes donneurs et accepteurs .
Logique optique
Le composé pourrait être utilisé dans des applications de logique optique. Les matériaux organiques gagnent en importance dans le domaine de la génération d'harmoniques seconde en raison de leurs nombreux électrons π délocalisés attachés à des groupes donneurs et accepteurs .
Dispositifs de mémoire
Le composé pourrait être utilisé dans des dispositifs de mémoire. Les matériaux organiques gagnent en importance dans le domaine de la génération d'harmoniques seconde en raison de leurs nombreux électrons π délocalisés attachés à des groupes donneurs et accepteurs .
Traitement du signal
Le composé pourrait être utilisé dans des applications de traitement du signal. Les matériaux organiques gagnent en importance dans le domaine de la génération d'harmoniques seconde en raison de leurs nombreux électrons π délocalisés attachés à des groupes donneurs et accepteurs .
Fabrications de dispositifs optoélectroniques
Le composé pourrait être appliqué dans les fabrications de dispositifs optoélectroniques. Le matériau possède des propriétés supérieures et pourrait être appliqué dans les fabrications de dispositifs optoélectroniques .
Propriétés
IUPAC Name |
ethyl 2-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-4-25-19(24)16-11(2)12(3)26-18(16)22-17(23)14(10-21)9-13-5-7-15(20)8-6-13/h5-9H,4H2,1-3H3,(H,22,23)/b14-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZXZUQZMLXOLI-ZROIWOOFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=CC2=CC=C(C=C2)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C(=C\C2=CC=C(C=C2)Cl)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














